8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
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Overview
Description
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One is a complex organic compound belonging to the class of c-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via a C-glycosidic bond . This compound has a unique structure that includes multiple hydroxyl groups, a thioxo group, and a spiro linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One typically involves multi-step organic reactions. The starting materials often include simple sugars and thiourea derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of the spiro linkage and the incorporation of the thioxo group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the thioxo group can yield thiols .
Scientific Research Applications
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of c-glycosyl compounds and their reactivity.
Biology: Its interactions with biological molecules, such as enzymes, are of interest for understanding metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the context of enzyme inhibition.
Mechanism of Action
The mechanism of action of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
8,9,10-Trihydroxy-7-Hydroxymethyl-3-Methyl-6-Oxa-1,3-Diaza-Spiro[4.5]Decane-2,4-Dione: Similar in structure but with a methyl group instead of a thioxo group.
8,9,10-Trihydroxy-7-(Hydroxymethyl)-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One: A closely related compound with slight variations in the hydroxymethyl group.
Uniqueness
The uniqueness of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One lies in its specific combination of functional groups and its spiro linkage, which confer distinct chemical and biological properties. Its ability to inhibit glycogen phosphorylase sets it apart from other similar compounds .
Properties
CAS No. |
227458-60-8 |
---|---|
Molecular Formula |
C8H12N2O6S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
(5R,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8-/m1/s1 |
InChI Key |
OEWLGQKSTDZKFN-UXDJRKLDSA-N |
SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@]2(O1)C(=O)NC(=S)N2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Origin of Product |
United States |
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